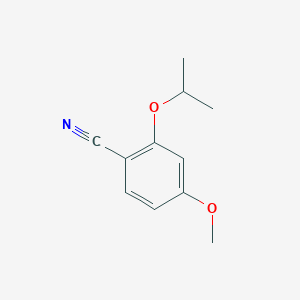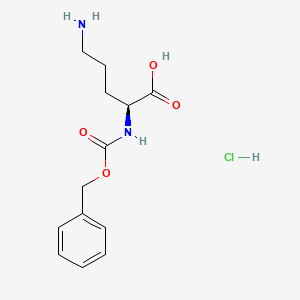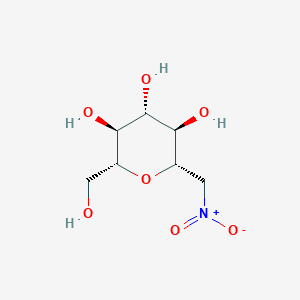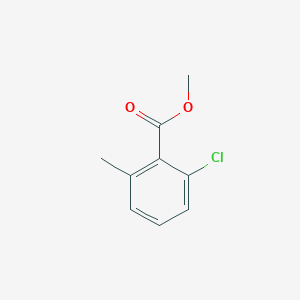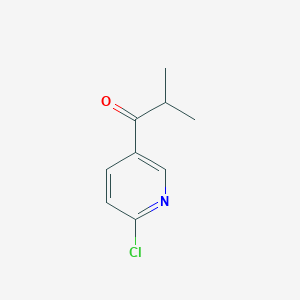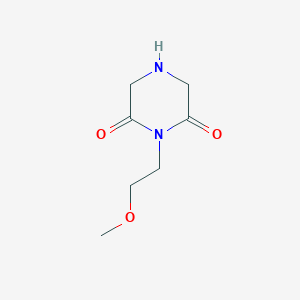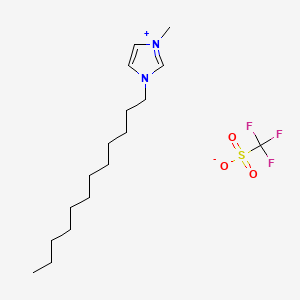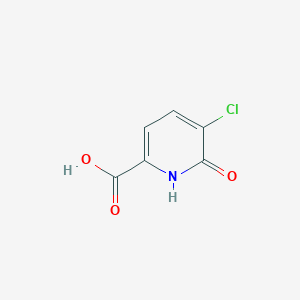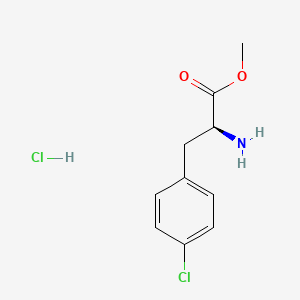
4-Chloro-L-phenylalanine methyl ester hydrochloride
Übersicht
Beschreibung
4-Chloro-L-phenylalanine methyl ester hydrochloride is a derivative of phenylalanine with a chloro group attached to the para position of the phenyl ring . It is a tryptophan hydroxylase inhibitor and is known to cross the blood-brain barrier more effectively than p-chlorophenylalanine .
Molecular Structure Analysis
The molecular formula of 4-Chloro-L-phenylalanine methyl ester hydrochloride is C10H13Cl2NO2 . Its molecular weight is 250.12 . The SMILES string representation is Cl.COC(=O)C(N)Cc1ccc(Cl)cc1 .Chemical Reactions Analysis
4-Chloro-L-phenylalanine methyl ester hydrochloride is known to inhibit the synthesis of 5-hydroxytryptamine (5-HT), also known as serotonin . It has been used to induce 5-HT depletion in rats .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 186-189 °C (lit.) . It should be stored at -20°C .Wissenschaftliche Forschungsanwendungen
- Application : This compound has been used to induce 5-hydroxytryptamine (5-HT) depletion in rats . 5-HT, also known as serotonin, is a neurotransmitter that plays a crucial role in mood regulation.
- Method of Application : The compound is administered to rats to deplete their serotonin levels .
- Results : The depletion of serotonin can lead to various behavioral changes in the rats, providing valuable insights into the role of serotonin in mood regulation .
- Application : The compound stimulates glucose intolerance in pregnant mice .
- Method of Application : The compound is administered to pregnant mice to induce glucose intolerance .
- Results : The induced glucose intolerance can help researchers understand gestational diabetes and its potential treatments .
- Application : The compound has been used as a tryptophan hydroxylase 1 (TPH1) inhibitor to treat kras+ male zebrafish .
- Method of Application : The compound is administered to zebrafish to inhibit TPH1 .
- Results : The inhibition of TPH1 can provide insights into the role of this enzyme in various biological processes .
Scientific Field: Neurobiology
Scientific Field: Endocrinology
Scientific Field: Genetics
Scientific Field: Sleep Research
- Application : This compound has been used for the selection of Enterococcus faecalis transformants with pESentA32 plasmid .
- Method of Application : The compound is used to treat embryos to examine its effect on serotonin .
- Results : The results of this application can provide insights into the role of serotonin in various biological processes .
- Application : This compound has been used to study its behavioral and electrographic effects on epileptic Senegalese baboon (Papio papio) .
- Method of Application : The compound is administered to baboons to study its effects .
- Results : The results of this application can provide insights into the role of this compound in various neurological processes .
Scientific Field: Genetics
Scientific Field: Neurobiology
- Application : This compound has been used to feed flies to explore serotonin effect .
- Method of Application : The compound is used to feed flies to examine its effect on serotonin .
- Results : The results of this application can provide insights into the role of serotonin in various biological processes .
- Application : This compound has been used as a substrate for Chromobacterium violaceum phenylalanine hydroxylase .
- Method of Application : The compound is administered to Chromobacterium violaceum to study its effects .
- Results : The results of this application can provide insights into the role of this compound in various neurological processes .
Scientific Field: Genetics
Scientific Field: Neurobiology
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl (2S)-2-amino-3-(4-chlorophenyl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2.ClH/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBCWTWQAFLKJG-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635202 | |
| Record name | Methyl 4-chloro-L-phenylalaninate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-L-phenylalanine methyl ester hydrochloride | |
CAS RN |
60594-65-2, 63024-26-0 | |
| Record name | 4-Chloro-L-phenylalanine methyl ester hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060594652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 4-chloro-L-phenylalaninate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-CHLORO-L-PHENYLALANINE METHYL ESTER HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QP66WC3GP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





